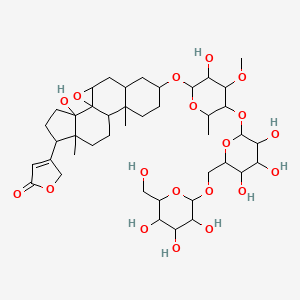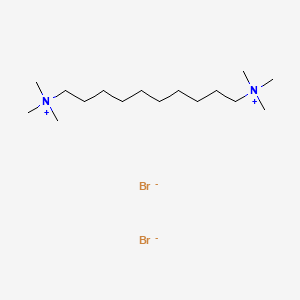
デカメトニウム臭化物
概要
説明
デカメトニウム臭化物は、脱分極性筋弛緩薬および神経筋遮断薬です。麻酔において、麻痺を誘発するために使用されます。 この化合物は、アセチルコリンと類似しており、ニコチン性アセチルコリン受容体の部分アゴニストとして作用します .
科学的研究の応用
Decamethonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors.
Medicine: It is used in anesthesia to induce muscle paralysis during surgical procedures.
Industry: It is used in the production of other chemical compounds and as a research chemical
作用機序
デカメトニウム臭化物は、運動終板のニコチン性アセチルコリン受容体に結合し、脱分極を引き起こします。この脱分極は、シナプス前終末からのアセチルコリンの正常な放出を妨げ、神経刺激が筋肉に影響を与えないようにします。 膜は脱分極したまま、さらなる刺激に反応しなくなり、筋麻痺が生じます .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Decamethonium bromide acts as an agonist of nicotinic acetylcholine receptors in the motor endplate and causes depolarization . This class of drugs has its effect at the neuromuscular junction by preventing the effects of acetylcholine . Normally, when a nerve stimulus acts to contract a muscle, it releases acetylcholine. The binding of this acetylcholine to receptors causes the muscle to contract .
Cellular Effects
In the motor endplate, decamethonium bromide causes depolarization, preventing further effects to the normal release of acetylcholine from the presynaptic terminal, and therefore preventing the neural stimulus from affecting the muscle . In the process of binding, decamethonium bromide activates (depolarizes) the motor endplate - but since the decamethonium bromide itself is not degraded, the membrane remains depolarized and unresponsive to normal acetylcholine release .
Molecular Mechanism
Decamethonium bromide binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors . Since it is not degraded in the neuromuscular junction, the depolarized membrane remains depolarized and unresponsive to any other impulse, causing muscle paralysis .
準備方法
デカメトニウム臭化物は、デカメチレンジブロミドとトリメチルアミンの反応によって合成することができます。この反応は通常、エタノールなどの適切な溶媒中で、還流条件下で反応物を加熱することを伴います。 生成物は、その後、再結晶によって精製されます .
化学反応の分析
デカメトニウム臭化物は、臭化物イオンの存在により、主に置換反応を起こします。これらの反応で使用される一般的な試薬には、水酸化物イオンやアミンなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、通常、第四級アンモニウム化合物です .
科学研究への応用
デカメトニウム臭化物は、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: ニコチン性アセチルコリン受容体の機能を研究するためのツールとして役立ちます。
医学: 手術中の筋麻痺を誘発するために、麻酔に使用されます。
類似化合物との比較
デカメトニウム臭化物は、スクシニルコリンやヘキサメトニウムなどの他の神経筋遮断薬と似ています。 ニコチン性アセチルコリン受容体の部分アゴニストとしての特定の作用はユニークです。 スクシニルコリンは発症が速く、作用時間も短いのに対し、デカメトニウム臭化物は作用時間が長くなります .
類似化合物
- スクシニルコリン
- ヘキサメトニウム
特性
| { "Design of the Synthesis Pathway": "The synthesis of Decamethonium bromide involves a series of chemical reactions that lead to the formation of the final product. The pathway involves the use of quaternary ammonium compounds as starting materials, which are then reacted with various reagents to produce the desired product. The synthesis pathway is as follows:", "Starting Materials": [ "Trimethylamine", "Methyl iodide", "Diethyl sulfate", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Trimethylamine is reacted with methyl iodide to form tetramethylammonium iodide.", "Step 2: Tetramethylammonium iodide is reacted with diethyl sulfate to form tetramethylammonium ethyl sulfate.", "Step 3: Tetramethylammonium ethyl sulfate is reacted with bromine to form decamethonium dibromide.", "Step 4: Decamethonium dibromide is treated with sodium hydroxide to form decamethonium bromide.", "Step 5: The decamethonium bromide is purified using hydrochloric acid and sodium carbonate.", "Step 6: The purified decamethonium bromide is dissolved in ethanol and water to form a solution that can be used for medical purposes." ] } | |
CAS番号 |
541-22-0 |
分子式 |
C16H38BrN2+ |
分子量 |
338.39 g/mol |
IUPAC名 |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium;bromide |
InChI |
InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |
InChIキー |
UWAHZUFNAYDOTG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |
正規SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-] |
外観 |
Solid powder |
melting_point |
514 to 518 °F (NTP, 1992) |
| 541-22-0 | |
物理的記述 |
Crystals derived from methanol and acetone. (NTP, 1992) |
ピクトグラム |
Acute Toxic; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
156-74-1 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


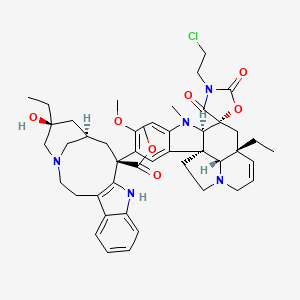
![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)

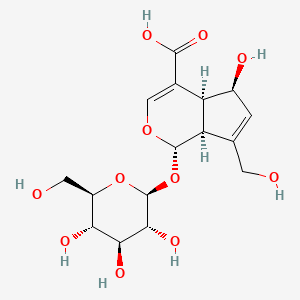
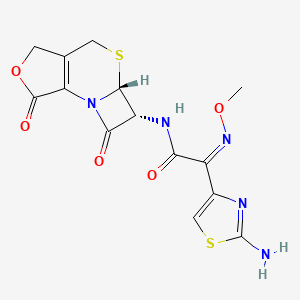
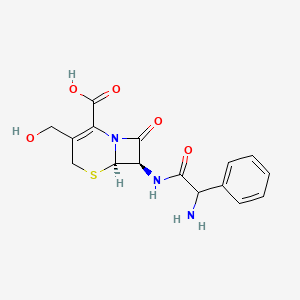
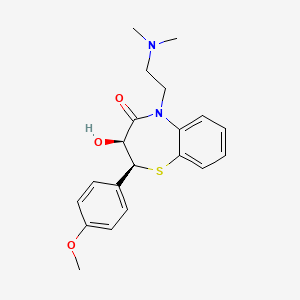
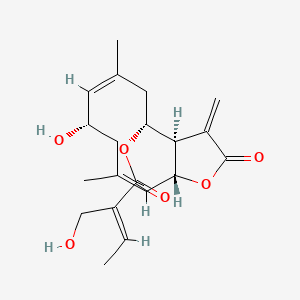
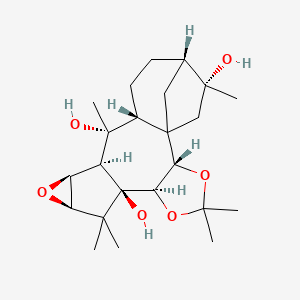

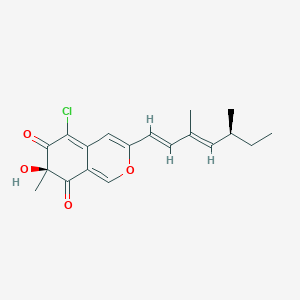
![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)
